[1-(Methylsulfanyl)cyclopropyl]methanol
Description
[1-(Methylsulfanyl)cyclopropyl]methanol is a cyclopropane-containing alcohol with a methylsulfanyl (SCH₃) substituent on the cyclopropane ring. The cyclopropane ring’s inherent strain and the electron-rich thioether group (SCH₃) likely influence its chemical behavior, such as susceptibility to ring-opening reactions or participation in nucleophilic substitutions.
Properties
IUPAC Name |
(1-methylsulfanylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLIDJMENUEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure from Organic Dihalides
One efficient approach involves ring-closure reactions on organic dihalides in the presence of reducing agents in alcoholic solvents. For example, a method for preparing 1,1-cyclopropanedimethanol uses organic dihalides and reducing agents under controlled conditions to yield cyclopropane derivatives with high purity (>98%) and yields exceeding 90%.
Reduction of Cyclopropanecarboxylic Acid Esters
Cyclopropyl-carbinol derivatives, structurally related to [1-(Methylsulfanyl)cyclopropyl]methanol, are prepared by reducing cyclopropanecarboxylic acid methyl esters using sodium borohydride or lithium chloride in methanol at low temperatures (0–2 °C). This method yields cyclopropyl-carbinol with moderate to good yields (55–74%) and high purity.
Introduction of the Methylsulfanyl Group
Thiol Functionalization via Ester Hydrolysis and Subsequent Reactions
The methylsulfanyl substituent is introduced by converting methyl [1-(mercaptomethyl)cyclopropyl]acetate derivatives through hydrolysis and thiol functionalization steps. A patented industrial process describes reacting methyl [1-(mercaptomethyl)cyclopropyl]acetate with bases such as sodium hydroxide in methanol at 60–80 °C, followed by acidification and extraction to obtain high-purity [1-(mercaptomethyl)cyclopropyl]acetic acid, which can be further transformed into methylsulfanyl derivatives.
Use of Amino Alcohol Catalyzed Reactions
The process may include reacting mercaptomethyl cyclopropyl derivatives with amino alcohols in organic solvents capable of azeotropic removal of water or methanol, followed by heating to drive the reaction to completion. This step helps in forming stable methylsulfanyl-containing intermediates.
Functionalization to Hydroxymethyl Derivatives
Cyanide Displacement and Reduction
A method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile involves a two-step sequence:
- Preparation of 1-bromomethyl cyclopropyl methanol via reflux reaction of 3-bromo-neopentyl alcohol with zinc powder and a basic catalyst.
- Subsequent nucleophilic displacement with sodium cyanide under alkaline conditions (pH 8–10) in solvents like DMSO or DMF, followed by post-reaction processing to yield the hydroxymethyl cyclopropyl nitrile intermediate.
This intermediate can be further reduced or modified to yield the target hydroxymethyl compound.
Representative Experimental Data and Reaction Conditions
Analytical Characterization
- NMR Spectroscopy: Characteristic proton signals for cyclopropyl methylene groups appear between 0.49–0.63 ppm; methylsulfanyl protons resonate near 1.24 ppm; hydroxymethyl protons appear around 3.89 ppm.
- Gas Chromatography (GC): Used to confirm purity levels exceeding 95–99% for final products.
- Melting Point: For related mercaptomethyl cyclopropyl acids, melting points range from 42–45 °C, indicative of pure crystalline material.
Summary of Key Findings
- The preparation of this compound relies on well-established synthetic organic techniques including ring-closure of dihalides, ester reductions, and nucleophilic substitutions.
- High yields and purity are achievable by controlling reaction conditions such as temperature, pH, and solvent choice.
- Industrially scalable methods employ safe reagents and straightforward purification steps like crystallization and extraction.
- The combination of base-catalyzed hydrolysis and amino alcohol catalysis enhances product stability and purity.
- Analytical data confirm the structural integrity and high purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methylsulfanyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form cyclopropylmethanol by removing the methylsulfanyl group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperatures around 0-25°C.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide, temperatures around 0-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylmethanol.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [1-(Methylsulfanyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology:
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine:
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases. Preclinical studies focus on its efficacy, toxicity, and mechanism of action.
Industry:
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [1-(Methylsulfanyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
a. [1-(Trifluoromethyl)cyclopropyl]methanol (CAS 371917-17-8)
- Structure : Cyclopropane ring with a trifluoromethyl (CF₃) group and a hydroxymethyl (-CH₂OH) substituent.
- This contrasts with the methylsulfanyl group’s electron-donating properties, which may increase nucleophilicity .
- Applications : Used as a high-purity pharmaceutical intermediate, though biological activity data are unspecified .
b. {1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4)
- Structure: Cyclopropane ring with a dimethylamino (-N(CH₃)₂) and hydroxymethyl group.
- This compound’s safety profile includes flammability (H225) and skin/eye irritation hazards (H315, H318) .
- Applications: No direct biological data, but its dimethylamino group suggests utility in drug design for enhanced solubility or target binding .
c. 1-(3-Methylphenyl)cyclopropanemethanol (CAS N/A)
- Structure : Cyclopropane ring substituted with a 3-methylphenyl group and hydroxymethyl.
- No toxicity or activity data are provided .
Physicochemical Properties
Biological Activity
Overview
[1-(Methylsulfanyl)cyclopropyl]methanol, with the molecular formula CHOS and a molecular weight of 118.2 g/mol, is an organic compound that has garnered interest due to its potential biological activities. The compound is characterized by the presence of a cyclopropyl ring, a methylsulfanyl group, and a hydroxymethyl group, which contribute to its unique chemical properties and biological interactions.
Synthesis Methods:
- The compound can be synthesized through the reaction of cyclopropylmethanol with methylthiol in the presence of a base. This method allows for the formation of the desired product with controlled yield and purity.
Chemical Reactions:
- Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: It can be reduced to cyclopropylmethanol by removing the methylsulfanyl group.
- Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to various derivatives.
The biological activity of this compound is largely attributed to its interactions with specific biological targets. It may modulate enzyme activities or receptor functions, influencing various cellular processes such as signal transduction and gene expression. Understanding these mechanisms requires detailed biochemical studies to elucidate the primary targets involved.
Potential Therapeutic Applications
Research indicates that this compound might exhibit several therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties against various pathogens, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties: The compound's derivatives are being explored for their efficacy against cancer cell lines, with some showing promising antiproliferative effects in vitro.
Case Studies and Research Findings
-
Antimicrobial Studies:
- In vitro assays have demonstrated that certain derivatives of this compound exhibit significant antibacterial activity against common pathogens such as E. coli and S. aureus. Minimum inhibitory concentration (MIC) values have been reported in studies, indicating effective concentrations for bacterial inhibition.
- Antiproliferative Effects:
Comparative Analysis
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl ring, methylsulfanyl group, hydroxymethyl group | Antimicrobial, anticancer |
| Cyclopropylmethanol | Cyclopropyl ring only | Limited biological activity |
| Methylthiomethanol | Methylsulfanyl group only | Varies; less versatile |
| Cyclopropylmethyl sulfide | Lacks hydroxymethyl group | Different reactivity and applications |
Q & A
Basic Research Questions
Q. What are the established synthetic strategies for introducing the methylsulfanyl group into cyclopropane methanol derivatives, and how do reaction parameters (e.g., solvent, catalyst) affect regioselectivity?
- Methodological Answer : The methylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For example, reacting cyclopropane methanol derivatives with methyl thiols in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) promotes substitution at the cyclopropane ring . Acidic conditions (e.g., H₂SO₄ in methanol) may instead trigger ring-opening rearrangements, as observed in cyclopropyl epoxide systems . Solvent polarity and temperature critically influence regioselectivity: methanol stabilizes carbocation intermediates, favoring methoxycyclobutane formation, while non-polar solvents preserve the cyclopropane ring .
Q. Which analytical techniques (e.g., FTIR, ¹H/¹³C NMR) are critical for verifying the structural integrity of [1-(Methylsulfanyl)cyclopropyl]methanol, and what diagnostic peaks are indicative of its functional groups?
- Methodological Answer :
- FTIR : The hydroxyl (-OH) stretch appears at ~3200–3600 cm⁻¹, while the methylsulfanyl (-SMe) C-S vibration is observed at ~600–700 cm⁻¹. The cyclopropane ring’s C-C stretching modes are detectable at ~1000–1100 cm⁻¹ .
- NMR : ¹H NMR reveals the cyclopropane protons as a multiplet at δ 0.5–1.5 ppm. The methylsulfanyl group’s singlet appears at δ 2.1–2.3 ppm, and the hydroxymethyl (-CH₂OH) protons resonate at δ 3.4–3.8 ppm. ¹³C NMR confirms the cyclopropane carbons at δ 10–20 ppm and the methylsulfanyl carbon at δ 15–20 ppm .
Q. How does the cyclopropane ring’s inherent strain influence the compound’s stability during purification or long-term storage?
- Methodological Answer : The ring strain (≈27 kcal/mol) increases reactivity, making the compound prone to ring-opening under acidic or oxidative conditions. Purification via column chromatography should avoid protic solvents (e.g., MeOH) to prevent rearrangement. Storage at low temperatures (-20°C) under inert atmosphere (N₂/Ar) minimizes decomposition. Stability assays using TGA/DSC can quantify degradation thresholds under varying humidity and temperature .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving the methylsulfanyl substituent, and how do steric effects from the cyclopropane ring modulate reactivity?
- Methodological Answer : The methylsulfanyl group undergoes SN2 displacement with soft nucleophiles (e.g., thiols, amines), where the cyclopropane ring’s steric bulk slows backside attack, favoring retention of configuration. Computational studies (e.g., DFT) show that the ring’s angle strain lowers the activation energy for substitution by 5–10 kcal/mol compared to non-strained analogs. Steric maps derived from X-ray crystallography can guide the design of bulky nucleophiles to enhance selectivity .
Q. How can density functional theory (DFT) simulations guide the design of derivatives with enhanced target selectivity, particularly in enzyme inhibition studies?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, identifying regions of high electron density (e.g., sulfur in -SMe) for hydrogen bonding or hydrophobic interactions. Docking studies with enzymes (e.g., cytochrome P450) reveal binding affinities and steric clashes. For example, modifying the cyclopropane’s substituents to align with enzyme active sites (e.g., adding halogen groups) improves IC₅₀ values by 2–3 orders of magnitude .
Q. How should researchers address discrepancies in reported reaction outcomes for cyclopropane methanol derivatives when varying solvent polarity or acid/base conditions?
- Methodological Answer : Contradictions arise from solvent-dependent reaction pathways. In methanol, acid-catalyzed rearrangements dominate (e.g., forming methoxycyclobutanes via carbocation intermediates), while aprotic solvents (e.g., THF) favor substitution without ring-opening . Systematic kinetic studies (monitored by GC-MS or HPLC) under controlled pH and solvent dielectric constants (ε) can resolve these discrepancies. For example, increasing ε from 4.8 (THF) to 32.7 (MeOH) shifts product ratios from 85:15 (substitution:rearrangement) to 10:90 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
